molecular formula C10H12BrNO2S B2951196 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 727673-73-6

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2951196
Key on ui cas rn: 727673-73-6
M. Wt: 290.18
InChI Key: INKIEQMFJIFECL-UHFFFAOYSA-N
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Patent
US07750038B2

Procedure details

This compound was prepared according to the general procedure for sulfonylation of indolines and tetrahydroquinolines described in Example 4 using 6-bromo-1,2,3,4-tetrahydroquinoline (0.40 g, 1.89 mmol) and methanesulfonyl chloride (0.22 mL, 2.8 mmol) to provide 6-bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (0.33 g). MS (ES) m/z 289.7; HPLC purity 97.2% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammonium formate buffer pH=3.5 acetonitrile+MeOH) for 10 minutes, hold 4 minutes.
[Compound]
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6][CH2:5]2.[CH3:12][S:13](Cl)(=[O:15])=[O:14]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([S:13]([CH3:12])(=[O:15])=[O:14])[CH2:7][CH2:6][CH2:5]2

Inputs

Step One
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C2CCCNC2=CC1
Step Four
Name
Quantity
0.22 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCCN(C2=CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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